molecular formula C10H13NO2 B1313246 Methyl 2-amino-3,5-dimethylbenzoate CAS No. 206551-23-7

Methyl 2-amino-3,5-dimethylbenzoate

Cat. No.: B1313246
CAS No.: 206551-23-7
M. Wt: 179.22 g/mol
InChI Key: XRCRCNXSQYQLAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3,5-dimethylbenzoate is unique due to the presence of both amino and ester functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .

Biological Activity

Methyl 2-amino-3,5-dimethylbenzoate (also known as methyl 3,5-dimethyl-2-aminobenzoate) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H15NO2
  • Molecular Weight : 193.25 g/mol
  • Functional Groups : Amino group (-NH2), ester group (-COO-), and two methyl groups on the aromatic ring.

This unique structure allows it to engage in various biological interactions, making it a valuable compound for research.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. Its amino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and protein interactions. The compound has been studied for its potential to inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown that it can inhibit the activity of specific proteases and kinases, which are crucial for various cellular processes. This property suggests potential applications in developing therapeutic agents targeting diseases associated with enzyme dysregulation.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies reveal that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example:

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1716 µg/mL
Pseudomonas aeruginosa1464 µg/mL

These results indicate its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has shown cytotoxic effects on several cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-435 (breast cancer)8.5
SF-295 (glioblastoma)12.0
HeLa (cervical cancer)10.3

The compound's mechanism in cancer cells appears to involve apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in oncology .

Case Study 1: Antimicrobial Activity

In a study conducted by Silva et al. (2023), this compound was tested against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, particularly against resistant strains of Staphylococcus aureus. The study concluded that this compound could serve as a promising candidate for developing new antibiotics.

Case Study 2: Anticancer Research

A study published in Frontiers in Pharmacology evaluated the anticancer effects of this compound on human glioblastoma cells. The findings demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptotic pathways through caspase activation . This research underscores its potential role in cancer therapy.

Properties

IUPAC Name

methyl 2-amino-3,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-7(2)9(11)8(5-6)10(12)13-3/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCRCNXSQYQLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443676
Record name METHYL 2-AMINO-3,5-DIMETHYLBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206551-23-7
Record name METHYL 2-AMINO-3,5-DIMETHYLBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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